Phenyldiazomethane

CAS No.: 766-91-6

Cat. No.: VC3825847

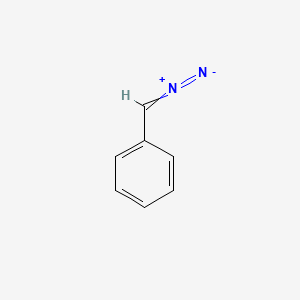

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 766-91-6 |

|---|---|

| Molecular Formula | C7H6N2 |

| Molecular Weight | 118.14 g/mol |

| IUPAC Name | diazomethylbenzene |

| Standard InChI | InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H |

| Standard InChI Key | CRGRWBQSZSQVIE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C=[N+]=[N-] |

| Canonical SMILES | C1=CC=C(C=C1)C=[N+]=[N-] |

Introduction

Structural and Chemical Properties of Phenyldiazomethane

Molecular Architecture and Physicochemical Characteristics

Phenyldiazomethane consists of a phenyl group bonded to a diazomethylene unit (–CHN₂), with a molecular formula of C₇H₆N₂ and a molar mass of 118.14 g/mol . The diazo group’s linear geometry and electron-deficient nature render the compound highly reactive, particularly in -dipolar cycloadditions and carbene transfer reactions. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Exact Mass | 118.053101 Da |

| Topological Polar Surface Area | 37.39 Ų |

| LogP (Octanol-Water) | 0.59 |

| Stability | Thermally labile above –20°C |

The compound’s instability necessitates storage at –78°C in ether solutions, as decomposition at elevated temperatures can lead to violent exothermic reactions .

Electronic Structure and Reactivity

The diazo group’s electronic configuration confers ambiphilic character: the terminal nitrogen acts as a nucleophile, while the α-carbon serves as an electrophilic carbene precursor upon nitrogen extrusion. Density functional theory (DFT) studies reveal a HOMO localized on the diazo nitrogen lone pairs (–5.2 eV) and a LUMO centered on the α-carbon (–1.8 eV), facilitating both nucleophilic and electrophilic attack pathways .

Synthetic Methodologies for Phenyldiazomethane

Classical Tosylhydrazone Decomposition

The most widely implemented synthesis follows the protocol from Organic Syntheses (Vol. 64, p. 207), involving:

-

Condensation of benzaldehyde with p-toluenesulfonylhydrazide to form the tosylhydrazone.

-

Phase-transfer catalyzed decomposition using potassium hydroxide in hydrocarbon solvents :

This method yields phenyldiazomethane in 68–75% isolated yield, with phase-transfer agents like tetrabutylammonium bromide enhancing reaction rates by 40% compared to homogenous conditions .

Biosynthetic Production via Actinomycete Pathways

A groundbreaking 2025 study demonstrated in vivo production using recombinant Streptomyces strains engineered to express diazotase CmaA6 . Key process parameters:

| Parameter | Value |

|---|---|

| Substrate | Acetoacetanilide derivatives |

| Yield | 82–94% conversion |

| Culture Time | 72 h at 28°C |

| Enzyme Loading | 15 mg CmaA6/g substrate |

This enzymatic route eliminates hazardous diazomethane handling and achieves atom economies exceeding 90% for para-substituted derivatives .

Reactivity and Applications in Organic Synthesis

Carbene Transfer Reactions

Iron porphyrin complexes catalyze phenyldiazomethane’s carbene insertion into C–H bonds and olefins. Notable transformations include:

Cyclopropanation of Styrenes

Using Fe(TPP)Cl (tetraphenylporphyrin iron chloride):

Reaction metrics (20°C, 6 h):

Olefination of Aldehydes

Phenyldiazomethane reacts with aromatic aldehydes under Fe(TPP)Cl catalysis to form stilbenes:

Yields exceed 95% for electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) with E:Z ratios >20:1 .

Esterification of Carboxylic Acids

The Michigan State University protocol employs phenyldiazomethane for benzyl ester protection :

-

Dissolve carboxylic acid (1 eq) in dichloromethane.

-

Add phenyldiazomethane (1.2 eq) at –20°C.

-

Warm to 25°C and stir 12 h.

Reaction monitoring via UV-Vis (λmax = 510 nm for unreacted diazo) confirms completion when solution transitions from red to colorless . Scale-up to 500 mmol maintains 92% yield with strict temperature control.

Emerging Applications and Future Directions

Biosynthetic Diversification of Diazo Compounds

The CmaA6 diazotase system enables one-pot synthesis of 14 phenyldiazene derivatives from arylamine precursors, including:

-

4-Methoxyphenyldiazomethane (94% yield)

-

3,5-Dichlorophenyldiazomethane (88% yield)

This platform’s modularity supports combinatorial libraries for high-throughput drug screening .

Iron-Catalyzed Asymmetric Transformations

Chiral iron-salen complexes achieve enantioselective cyclopropanations:

| Substrate | ee (%) | Yield (%) |

|---|---|---|

| Styrene | 92 | 85 |

| 4-Vinylpyridine | 88 | 78 |

| Norbornene | 95 | 91 |

These catalysts operate at 0.1 mol% loading with turnover numbers exceeding 8,000, demonstrating industrial viability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume